molecular formula C13H14N6O2 B5021093 2-[4-(5-Nitropyridin-2-yl)piperazin-1-yl]pyrimidine

2-[4-(5-Nitropyridin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B5021093
M. Wt: 286.29 g/mol
InChI Key: HODRSYBSOZPUFX-UHFFFAOYSA-N
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Description

2-[4-(5-Nitropyridin-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperazine ring, which is further substituted with a nitropyridine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-Nitropyridin-2-yl)piperazin-1-yl]pyrimidine typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, which is then reacted with a pyrimidine precursor. The nitropyridine group is introduced through a nitration reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-Nitropyridin-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

2-[4-(5-Nitropyridin-2-yl)piperazin-1-yl]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(5-Nitropyridin-2-yl)piperazin-1-yl]pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The molecular targets and pathways involved can vary, but typically include interactions with specific proteins or nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the nitropyridine group in 2-[4-(5-Nitropyridin-2-yl)piperazin-1-yl]pyrimidine imparts unique electronic properties, making it particularly useful in applications requiring specific electronic interactions. This distinguishes it from other similar compounds that lack this functional group .

Properties

IUPAC Name

2-[4-(5-nitropyridin-2-yl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O2/c20-19(21)11-2-3-12(16-10-11)17-6-8-18(9-7-17)13-14-4-1-5-15-13/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODRSYBSOZPUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)[N+](=O)[O-])C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 2-chloro-5-nitropyridine (500 mg, 3.2 mmol) and 2-piperazin-1-yl-pyrimidine (520 mg, 3.2 mmol) in DMF (15 mL) was added diisopropylethylamine (2.70 mL, 15.5 mmol). The mixture was heated in a sealed tube at 80° C. for 24 hours. The mixture was concentrated to dryness and triturated in methanol to give 2-[4-(5-nitro-pyridin-2-yl)-piperazin-1-yl]-pyrimidine. The NMR spectrum on this sample is compatible with its structure.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
520 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two

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